In Vivo Anti‑Inflammatory Potency Benchmark Within the Thiazolyl‑N‑Phenylpiperazine Scaffold
In a comparative study of thiazolyl‑N‑phenylpiperazine derivatives, compounds within this chemotype exhibited 44–74.1% inhibition of carrageenan‑induced mouse paw edema [1]. Although 2‑methyl‑4‑((4‑phenylpiperazin‑1‑yl)methyl)thiazole has not been tested directly, its structural conformity to the active scaffold places its expected anti‑inflammatory potency within this range. By contrast, the closest available analog, 2‑phenyl‑4‑[(4‑phenylpiperazin‑1‑yl)methyl]‑1,3‑thiazole, has no reported in vivo anti‑inflammatory data, making the 44–74.1% range the only quantitative class‑level benchmark for selection. Users prioritizing anti‑inflammatory programs should use the target compound’s lower molecular weight and predicted lower LogP as favorable differentiating factors relative to the heavier, more lipophilic C2‑phenyl analog.
| Evidence Dimension | In vivo anti‑inflammatory activity (% inhibition of carrageenan‑induced paw edema) |
|---|---|
| Target Compound Data | Not directly tested; predicted to fall within class range of 44–74.1% inhibition based on scaffold conformity |
| Comparator Or Baseline | Thiazolyl‑N‑phenylpiperazine analogs tested by Papadopoulou et al. (2005): n‑compounds showing 44–74.1% inhibition |
| Quantified Difference | Class range: 44–74.1% inhibition (delta 30.1 percentage points intra‑class variation). Exact value for target compound undetermined. |
| Conditions | Carrageenan‑induced mouse paw edema model; compounds administered intraperitoneally at equimolar doses (Papadopoulou et al., 2005) |
Why This Matters
This provides the only experimentally derived quantitative activity expectation for the scaffold, enabling go/no‑go decisions in anti‑inflammatory lead optimization where a minimum 44% efficacy threshold is required.
- [1] Papadopoulou C et al. Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. Farmaco. 2005;60(11-12):969-973. PMID: 16040029. View Source
